

Application Notes and Protocols for Measuring Lactate Uptake Using Lactate-Probe CY5

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Compound of Interest

Compound Name: Lactat-CY5

Cat. No.: B15557299

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Introduction

L-Lactate, once considered merely a metabolic waste product of glycolysis, is now recognized as a pivotal signaling molecule and a significant energy source in various physiological and pathological processes, including neuroscience, immunology, and cancer biology[1][2]. The transport of lactate across cell membranes is primarily mediated by monocarboxylate transporters (MCTs). Understanding the dynamics of lactate uptake is crucial for elucidating cellular metabolism and identifying potential therapeutic targets.

Lactate-Probe CY5 is a novel fluorescent probe designed for the real-time monitoring of lactate uptake in living cells. This probe exhibits a significant increase in fluorescence intensity upon binding to lactate, offering a sensitive and dynamic tool for studying lactate transport kinetics. These application notes provide detailed protocols for utilizing Lactate-Probe CY5 to measure lactate uptake in various experimental setups.

Principle of the Assay

Lactate-Probe CY5 is a small molecule probe that can be loaded into cells. The probe's fluorescence is quenched in its unbound state. Upon binding to intracellular lactate, the probe undergoes a conformational change that results in a significant increase in fluorescence emission. The intensity of the fluorescence signal is directly proportional to the intracellular

lactate concentration, allowing for the quantification of lactate uptake. This mechanism is analogous to genetically encoded sensors that change fluorescence upon ligand binding[3][4].

Materials and Reagents

- Lactate-Probe CY5
- Cell culture medium (e.g., DMEM, RPMI-1640)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Phosphate-Buffered Saline (PBS)
- L-(+)-Lactic acid solution
- MCT inhibitors (e.g., AR-C155858, phloretin)
- 96-well black, clear-bottom microplates for fluorescence reading
- Confocal microscope or fluorescence plate reader

Experimental Protocols

Protocol 1: In Vitro Lactate Uptake Assay Using a Fluorescence Plate Reader

This protocol is suitable for high-throughput screening of compounds that modulate lactate uptake.

- Cell Seeding:
 - Seed cells in a 96-well black, clear-bottom plate at a density of 2×10^4 to 8×10^4 cells per well.
 - Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- Probe Loading:

- Prepare a 1X working solution of Lactate-Probe CY5 in serum-free medium. The optimal concentration should be determined empirically but typically ranges from 1 to 5 μM .
- Remove the culture medium from the wells and wash once with 100 μL of warm PBS.
- Add 100 μL of the Lactate-Probe CY5 working solution to each well.
- Incubate for 30-60 minutes at 37°C, protected from light.
- Lactate Stimulation and Measurement:
 - Prepare a 2X lactate solution in PBS. A final concentration of 10 mM is often used[5].
 - For inhibitor studies, prepare a 2X solution of the MCT inhibitor (e.g., AR-C155858) in PBS.
 - Remove the probe loading solution and wash the cells twice with 100 μL of warm PBS.
 - Add 50 μL of PBS (or PBS containing the 2X inhibitor) to the appropriate wells.
 - Add 50 μL of the 2X lactate solution to stimulate uptake. For control wells, add 50 μL of PBS.
 - Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
- Data Acquisition:
 - Measure the fluorescence intensity at an excitation wavelength of 650 nm and an emission wavelength of 670 nm.
 - Take kinetic readings every 1-2 minutes for a total of 30-60 minutes.

Protocol 2: Live-Cell Imaging of Lactate Uptake Using Confocal Microscopy

This protocol allows for the visualization of lactate uptake at the single-cell level.

- Cell Seeding:

- Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.
- Allow cells to reach 50-70% confluency.
- Probe Loading:
 - Follow the same probe loading procedure as in Protocol 1.
- Imaging and Stimulation:
 - Mount the dish or slide on the stage of a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.
 - Acquire baseline fluorescence images using a Cy5 filter set.
 - Carefully add the lactate solution to the dish to achieve the desired final concentration.
 - Begin time-lapse image acquisition immediately to capture the dynamic changes in intracellular fluorescence.

Data Presentation

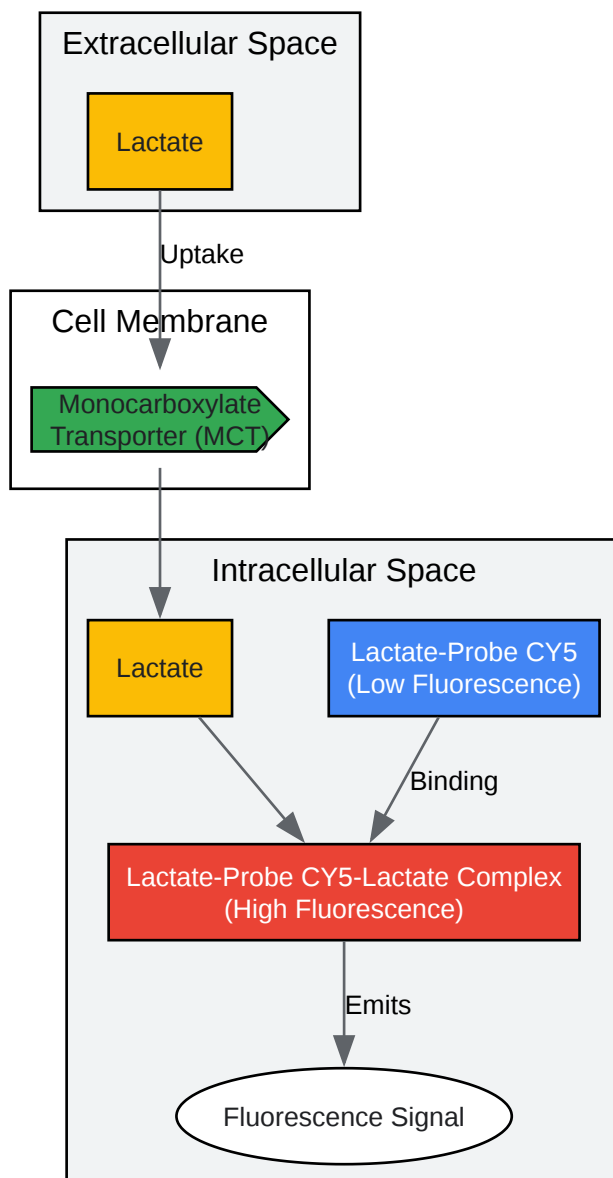
Quantitative data should be summarized for clear interpretation and comparison.

Parameter	Value
Excitation Maximum	650 nm
Emission Maximum	670 nm
Recommended Concentration	1-5 μ M
Apparent Dissociation Constant (Kd)	~150 μ M ^[4]
Dynamic Range ($\Delta F/F_0$)	3 to 5-fold increase

Visualizations

Below are diagrams illustrating the key processes and workflows.

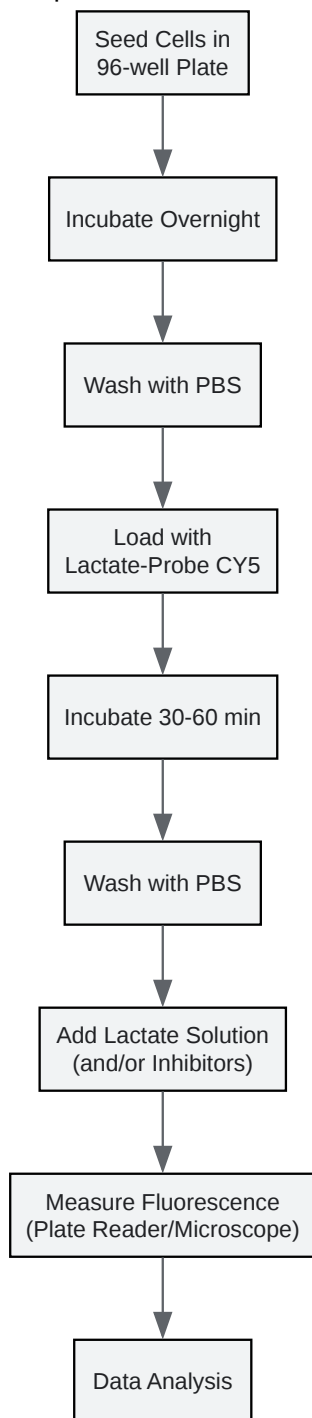
Mechanism of Lactate-Probe CY5



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Caption: Mechanism of Lactate-Probe CY5 fluorescence.

Experimental Workflow



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Caption: Workflow for lactate uptake assay.

Data Analysis and Interpretation

The change in fluorescence is typically expressed as $\Delta F/F_0$, where F is the fluorescence at a given time point and F_0 is the baseline fluorescence before the addition of lactate. A rightward shift in the lactate uptake curve may indicate an increase in lactate transport, while a leftward shift could suggest inhibition[6]. When analyzing results, it is crucial to consider factors that can influence the lactate curve, such as changes in lactate production and combustion[6].

Troubleshooting

Issue	Possible Cause	Solution
High background fluorescence	Incomplete removal of extracellular probe	Increase the number of wash steps after probe loading.
No significant change in fluorescence	Low lactate uptake by cells; Inactive probe	Use a positive control cell line known for high lactate transport; Check the expiration date and storage of the probe.
High variability between wells	Uneven cell seeding; Pipetting errors	Ensure a single-cell suspension before seeding; Use a multichannel pipette for reagent addition.

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